molecular formula C26H31N3O2 B2370401 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1049404-66-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2370401
CAS No.: 1049404-66-1
M. Wt: 417.553
InChI Key: PQJSPLSENLMZCO-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H31N3O2 and its molecular weight is 417.553. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

Research on similar compounds with a structure related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide has demonstrated dopamine agonist properties. For instance, studies on homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have shown their ability to mimic dopamine, a crucial neurotransmitter in the brain, suggesting potential applications in treating neurological disorders such as Parkinson's disease (Jacob et al., 1981).

Antileukemic Activity

Further investigations into pyrrolo[2,1-a]isoquinoline derivatives have uncovered their antileukemic activity. Compounds synthesized from pyrrolo[2,1-a]isoquinoline structures exhibited significant in vivo activity against lymphocytic leukemia, indicating a promising avenue for cancer treatment research (Anderson et al., 1988).

Antioxidant and Anticancer Activities

The exploration of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide has shown it possesses antioxidant properties and activity against certain bacteria, suggesting its potential for developing new therapeutic agents with antioxidant and antimicrobial capabilities (Bai et al., 2012).

Synthesis and Biological Activities

Research has also focused on the synthesis and biological evaluation of novel derivatives with the pyrrolo[2,1-a]isoquinoline skeleton for their psychotropic, anti-inflammatory, and cytotoxic properties. These compounds have shown varied biological activities, including sedative effects and anti-inflammatory properties, making them potential candidates for the development of new drugs (Zablotskaya et al., 2013).

Diverse Polycyclic Spirooxindoles Formation

The compound's related structures have been utilized in synthesizing diverse polycyclic spirooxindoles, demonstrating the versatility of pyrrolo[2,1-a]isoquinoline derivatives in organic synthesis. Such compounds hold promise in pharmaceutical development, offering a broad range of biological activities (Sun et al., 2017).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-28-16-5-8-24(28)25(29-17-15-21-6-3-4-7-22(21)19-29)18-27-26(30)14-11-20-9-12-23(31-2)13-10-20/h3-10,12-13,16,25H,11,14-15,17-19H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSPLSENLMZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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